molecular formula C20H24N2O4 B8665559 Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-8-yl)-3,4,5-trimethoxy- CAS No. 37481-33-7

Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-8-yl)-3,4,5-trimethoxy-

Cat. No. B8665559
M. Wt: 356.4 g/mol
InChI Key: CXWARSOKLLCROL-UHFFFAOYSA-N
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Patent
US04022900

Procedure details

8-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline (2 g) prepared from 8-nitro-2-methyl-isoquinolinium p-toluenesulfonate as described for the 5-nitro isomer in Example 4 was dissolved in dry benzene (100 ml) and 0.5 g of dry potassium bicarbonate was added. A 0.1 mole excess of 3,4,5-trimethoxybenzoyl chloride was dissolved in dry benzene (50 ml) and this solution was added to the solution of the tetrahydroisoquinoline. The solutions clouded on mixing and were then refluxed for 12 hours. After refluxing, the benzene was removed in vacuo leaving a viscous, yellow oil. This was suspended in 10% sodium carbonate solution to remove excess acid chloride. The insoluble oil was extracted from the aqueous sodium carbonate with chloroform which was dried over anhydrous magnesium sulfate. The chloroform was distilled off to leave a viscous, yellow oil. This was washed with ether and a white solid (3 g) formed. This was recrystallized from ethanol-water to yield the desired product as white felted needles, m.p. 177°-178.3° C.
Quantity
2 g
Type
reactant
Reaction Step One
Name
8-nitro-2-methyl-isoquinolinium p-toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
5-nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH2:10][N:9]([CH3:12])[CH2:8][CH2:7]2.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[N+](C1C=CC=C2C=1C=[N+](C)C=C2)([O-])=O.C(=O)(O)[O-].[K+].[CH3:43][O:44][C:45]1[CH:46]=[C:47]([CH:51]=[C:52]([O:56][CH3:57])[C:53]=1[O:54][CH3:55])[C:48](Cl)=[O:49].C1C2C(=CC=CC=2)CCN1>C1C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>[CH3:57][O:56][C:52]1[CH:51]=[C:47]([CH:46]=[C:45]([O:44][CH3:43])[C:53]=1[O:54][CH3:55])[C:48]([NH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH2:10][N:9]([CH3:12])[CH2:8][CH2:7]2)=[O:49] |f:1.2,3.4,8.9.10|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=CC=C2CCN(CC12)C
Name
8-nitro-2-methyl-isoquinolinium p-toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[N+](=O)([O-])C=1C=CC=C2C=C[N+](=CC12)C
Step Two
Name
5-nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=C(C1OC)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1NCCC2=CC=CC=C12
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
on mixing
TEMPERATURE
Type
TEMPERATURE
Details
were then refluxed for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing
CUSTOM
Type
CUSTOM
Details
the benzene was removed in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a viscous, yellow oil
CUSTOM
Type
CUSTOM
Details
to remove excess acid chloride
EXTRACTION
Type
EXTRACTION
Details
The insoluble oil was extracted from the aqueous sodium carbonate with chloroform which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The chloroform was distilled off
CUSTOM
Type
CUSTOM
Details
to leave a viscous, yellow oil
WASH
Type
WASH
Details
This was washed with ether

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)NC=2C=CC=C3CCN(CC23)C)C=C(C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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